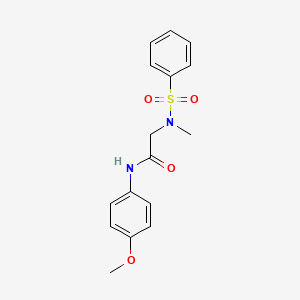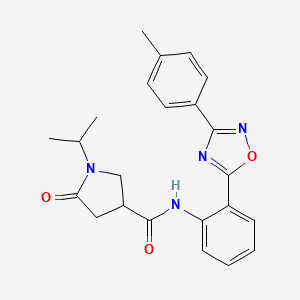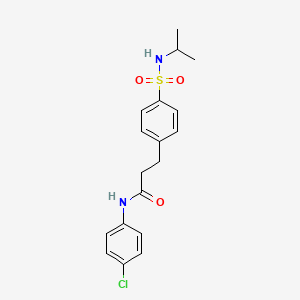
N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as CI-994 or Tacedinaline, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
作用機序
N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide inhibits HDAC enzymes by binding to the active site of the enzyme and blocking the access of the substrate to the catalytic site. This leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. The anti-tumor effects of this compound are thought to be mediated by the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and physiological effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the anti-tumor effects of this compound may be limited by the development of drug resistance in cancer cells.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide and other HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of current compounds. Another area of interest is the combination of HDAC inhibitors with other anti-cancer agents, such as chemotherapy and targeted therapy, to enhance their anti-tumor effects. Finally, the study of the role of HDAC enzymes in other biological processes, such as neurodegeneration and aging, may lead to the development of new therapeutic strategies for these diseases.
合成法
The synthesis of N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves several steps, starting from the reaction of 4-chlorobenzoyl chloride with isopropylamine to form N-(4-chlorobenzoyl)-N-isopropylamine. This compound is then treated with sodium hydride and 4-(aminosulfonyl)phenylboronic acid to yield this compound. The overall yield of this process is around 20-25%.
科学的研究の応用
N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor effects in various types of cancer, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer. The mechanism of action of this compound involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histones and other proteins. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
特性
IUPAC Name |
N-(4-chlorophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13(2)21-25(23,24)17-10-3-14(4-11-17)5-12-18(22)20-16-8-6-15(19)7-9-16/h3-4,6-11,13,21H,5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQAKEMUDUSVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


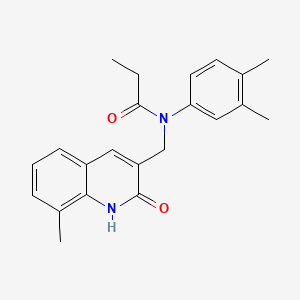

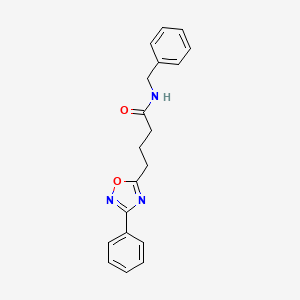
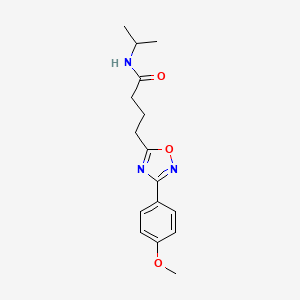
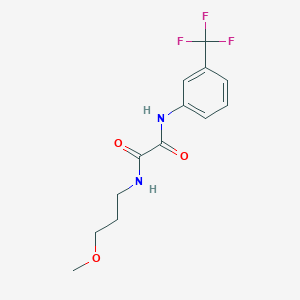
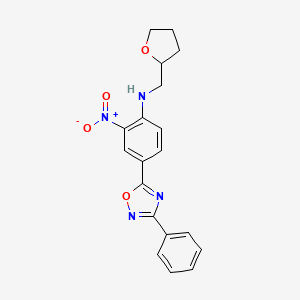
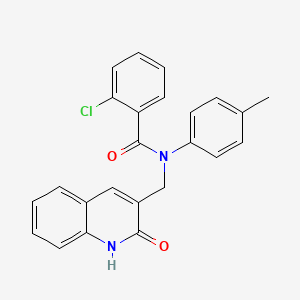
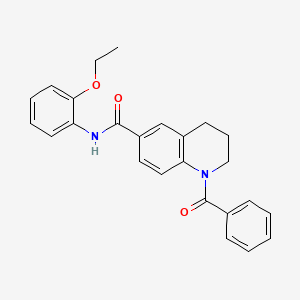
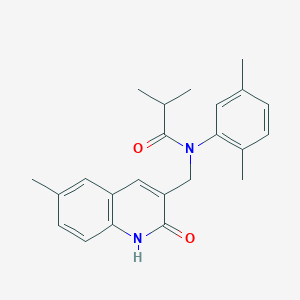
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)

